(1-Methylundecyl)cyclohexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13151-82-1 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
dodecan-2-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-4-5-6-7-8-9-11-14-17(2)18-15-12-10-13-16-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
ICUZQSKSUXWHFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCCCC(C)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Complex Cycloalkanes
Catalytic Strategies in Fischer-Tropsch Synthesis for Branched Hydrocarbon Production
The Fischer-Tropsch (FT) synthesis is a collection of chemical reactions that converts a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons. While traditionally aimed at producing linear alkanes, recent advancements have focused on tailoring catalysts and processes to favor the formation of branched and cyclic hydrocarbons, which can improve fuel properties like octane (B31449) number and freezing point.
The selectivity of FT synthesis towards specific hydrocarbon chains, including cycloalkanes, is highly dependent on the catalyst design. Key factors include the active metal, support material, and the presence of promoters.
Active Metals: Iron (Fe) and cobalt (Co) are the most common catalysts for FT synthesis. Iron-based catalysts are known for their activity in both the FT reaction and the water-gas shift reaction, making them suitable for syngas with a low H₂/CO ratio. They also show a higher tendency to produce olefins and branched hydrocarbons compared to cobalt catalysts. Cobalt catalysts, on the other hand, are highly active for the hydrogenation of CO to long-chain linear alkanes but can be modified to increase the yield of branched products.
Support Materials: The support material plays a crucial role in dispersing the active metal particles and can influence the product selectivity through metal-support interactions. Supports with controlled porosity and acidity, such as zeolites (e.g., ZSM-5) and mesoporous silica (B1680970) (e.g., MCM-41, SBA-15), can be used to create bifunctional catalysts. These materials provide acidic sites that can catalyze isomerization and cracking of the initially formed linear hydrocarbons, leading to the formation of branched and cyclic products. For instance, a hybrid catalyst consisting of a traditional FT active metal and an acidic zeolite can facilitate the cyclization of long-chain olefins produced in the primary FT reaction.
Promoters: The addition of promoters, such as alkali metals (e.g., potassium) or other transition metals (e.g., ruthenium, platinum), can significantly alter the catalytic performance. Promoters can enhance the activity, stability, and selectivity of the catalyst. For example, the addition of ruthenium to cobalt catalysts can increase the dispersion of cobalt and enhance its reducibility, leading to higher activity.
| Catalyst Component | Role in Cycloalkane Synthesis | Example |
| Active Metal | Catalyzes CO hydrogenation and chain growth. | Iron (Fe), Cobalt (Co) |
| Support | Provides high surface area for metal dispersion and can introduce acidity for isomerization and cyclization. | Zeolites (ZSM-5), Mesoporous Silica (SBA-15) |
| Promoter | Enhances activity, stability, and selectivity. | Ruthenium (Ru), Platinum (Pt), Potassium (K) |
Optimizing reaction conditions is critical for steering the FT synthesis towards the desired products. Key process parameters include temperature, pressure, and the H₂/CO ratio of the syngas.
Temperature: Higher reaction temperatures generally lead to the formation of shorter-chain hydrocarbons and an increased production of methane (B114726). For the synthesis of long-chain hydrocarbons, including those that could be precursors to large alkyl-substituted cycloalkanes, lower temperatures are typically favored.
Pressure: Increasing the pressure generally enhances the production of long-chain hydrocarbons and suppresses methane formation. Higher pressures favor the chain growth process over termination.
H₂/CO Ratio: The stoichiometry of the syngas is a crucial parameter. A higher H₂/CO ratio typically leads to a higher degree of hydrogenation and the formation of saturated hydrocarbons. For the production of olefins, which can act as intermediates for cyclization, a lower H₂/CO ratio might be beneficial.
| Process Parameter | Effect on Product Selectivity | Optimal Range for Higher Alkanes/Cycloalkanes |
| Temperature | Higher temperature favors shorter chains and methane. | Lower temperatures (e.g., 200-240 °C) |
| Pressure | Higher pressure favors longer chains. | Higher pressures (e.g., 20-40 bar) |
| H₂/CO Ratio | Influences hydrogenation and olefin production. | Varies depending on catalyst and desired product |
The mechanism of carbon-carbon bond formation in FT synthesis is complex and still a subject of research. The most widely accepted mechanism involves the formation of monomeric species (e.g., CHx) on the catalyst surface, followed by polymerization to form longer hydrocarbon chains.
The formation of cyclic hydrocarbons in FT synthesis is generally considered a secondary reaction. One proposed pathway involves the intramolecular cyclization of long-chain mono-olefins formed during the primary reaction. This process is thought to be catalyzed by acidic sites on the catalyst support. For a molecule like (1-Methylundecyl)cyclohexane, a plausible precursor would be a long-chain olefin with a double bond at a suitable position to allow for a 6-membered ring closure.
Alternative Synthetic Routes to Substituted Cyclohexanes
Besides Fischer-Tropsch synthesis, several other synthetic methodologies are available for the targeted synthesis of substituted cyclohexanes, offering greater control over the structure and stereochemistry of the final product.
Ring-closing reactions are a powerful tool for the construction of cyclic molecules from acyclic precursors.
Ring-Closing Metathesis (RCM): RCM, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), has become a prominent method for the synthesis of unsaturated rings. For the synthesis of a substituted cyclohexene (B86901), a diene precursor with a long alkyl chain could be employed. Subsequent hydrogenation of the resulting cyclohexene would yield the corresponding cyclohexane (B81311).
Intramolecular Aldol and Claisen Condensations: These classic carbon-carbon bond-forming reactions can be used to construct cyclohexane rings from appropriate dicarbonyl precursors. The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the substrate.
Diels-Alder Reaction: The [4+2] cycloaddition between a conjugated diene and a dienophile is a highly efficient and stereospecific method for the synthesis of cyclohexene derivatives. By choosing appropriately substituted dienes and dienophiles, complex substitution patterns on the cyclohexane ring can be achieved.
Once a cyclohexane ring is formed, stereoselective functionalization can be employed to introduce or modify substituents with high levels of stereocontrol. Methods for stereoselective C-H functionalization are an emerging area of research that allows for the direct installation of functional groups at specific positions on the cyclohexane ring.
For the specific synthesis of alkyl-substituted cyclohexanes, several directed approaches can be utilized.
Friedel-Crafts Alkylation/Acylation followed by Reduction: A common strategy involves the Friedel-Crafts alkylation or acylation of an aromatic ring (e.g., benzene) with a long-chain alkyl halide or acyl halide. The resulting alkylbenzene or acylbenzene can then be hydrogenated to the corresponding alkylcyclohexane. For the synthesis of this compound, this would involve the acylation of benzene (B151609) with dodecanoyl chloride, followed by a reaction to introduce the methyl group at the benzylic position (e.g., Grignard reaction), and finally, catalytic hydrogenation of the aromatic ring.
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Kumada coupling, can be used to attach long alkyl chains to a pre-formed cyclohexane ring bearing a suitable functional group (e.g., a halide or triflate).
Organocuprate Addition: The conjugate addition of organocuprates to cyclohexenones is a well-established method for introducing alkyl groups at the β-position of the enone. This approach can be used to install a long alkyl chain, followed by further modifications to achieve the desired substitution pattern.
Exploration of Green Chemistry Approaches in Cycloalkane Synthesis
The synthesis of complex cycloalkanes, such as this compound, is increasingly being scrutinized through the lens of green chemistry. This paradigm shift in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, moving towards more sustainable and environmentally benign processes. Key areas of exploration in the green synthesis of complex cycloalkanes include the utilization of renewable feedstocks, the development of novel catalytic systems, and the application of biocatalysis.
A significant focus of green chemistry in this context is the replacement of traditional petroleum-based starting materials with renewable alternatives. Lignocellulosic biomass, a plentiful and non-food-competing resource, has emerged as a promising feedstock for the production of cycloalkanes. nih.govsemanticscholar.org Research has demonstrated the feasibility of converting biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into long-chain cycloalkanes suitable for use as jet fuel and diesel additives. nih.govsemanticscholar.orgmdpi.com This approach not only reduces the reliance on fossil fuels but also has the potential to create a more circular economy. nih.gov
The core of many green synthetic strategies for complex cycloalkanes lies in the advancement of catalysis. Traditional methods often employ stoichiometric amounts of hazardous reagents and generate significant waste. In contrast, modern approaches focus on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste and improving process efficiency. beilstein-journals.orgresearchgate.net For instance, zeolites and other solid acid catalysts are being extensively investigated for the Friedel-Crafts alkylation of aromatic compounds with long-chain olefins, a key step in the synthesis of some alkylcycloalkanes. researchgate.netresearchgate.netetsu.edu These catalysts offer a safer and more environmentally friendly alternative to corrosive and hazardous catalysts like aluminum chloride. dergipark.org.tr
The following table illustrates the application of different catalysts in the synthesis of cycloalkanes from biomass-derived furfurals and cyclic ketones, highlighting the yields achieved under various conditions.
| Catalyst | Substrates | Product | Yield (%) | Reference |
| Pd/C and ZrP | Furfural and Cyclopentanone | C13-C15 Cycloalkanes | 54 | nih.gov |
| Pd/C-CaO | Cyclopentanone and Furfural | 2,5-bis(furan-2-ylmethyl)-cyclopentanone | 98.5 | mdpi.com |
| Pd/H-ZSM-5 | 2,5-bis(furan-2-ylmethyl)-cyclopentanone | Diesel and jet fuel range cycloalkanes | 86.1 | mdpi.com |
| NaOH | Furfural species and cyclic ketones | Condensation intermediates | >90 | semanticscholar.org |
| Pd/C and Zirconium Phosphate | Condensation intermediates | Liquid cycloalkanes | 76 | semanticscholar.org |
Biocatalysis represents another frontier in the green synthesis of complex cycloalkanes. nih.gov Enzymes, or "nature's catalysts," operate under mild conditions of temperature and pressure, often in aqueous environments, thereby reducing energy consumption and the need for volatile organic solvents. arkat-usa.orgastrazeneca.com While the direct enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalysis are being applied to the synthesis of chiral building blocks and the development of enzymatic pathways for the production of complex molecules. nih.govnih.gov The use of engineered enzymes has shown promise in performing non-natural reactions, which could pave the way for novel biocatalytic routes to complex cycloalkanes in the future. astrazeneca.com
The table below provides examples of biocatalytic approaches to chemical synthesis, demonstrating the potential of enzymes in creating complex molecular structures.
| Biocatalyst Type | Reaction Type | Substrates | Key Advantage | Reference |
| Engineered 4-oxalocrotonate tautomerase | Asymmetric cyclopropanation | Diethyl 2-chloromalonate and α,β-unsaturated aldehydes | High diastereo- and enantiopurity | nih.gov |
| Unspecific peroxygenase (UPO) and oxalate (B1200264) oxidase | Late-stage oxidation | Drug molecules | Avoids metal-based oxidants | astrazeneca.com |
| Carboxylic acid reductase and acyltransferase | Amide bond formation | Carboxylic acids and amines | Avoids high temperatures and hazardous solvents | astrazeneca.com |
Advanced Analytical Research Techniques for Hydrocarbon Characterization
Spectroscopic Methodologies for Structural Elucidation of Complex Saturated Hydrocarbons
Spectroscopic techniques are indispensable for determining the molecular structure of hydrocarbons. By probing the interaction of electromagnetic radiation with matter, these methods provide detailed information about the connectivity of atoms and the nature of chemical bonds within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For saturated hydrocarbons like (1-Methylundecyl)cyclohexane, both ¹H and ¹³C NMR provide critical data for structural confirmation and branching analysis.
In the ¹H NMR spectrum of a long-chain alkyl-substituted cyclohexane (B81311), the signals for the protons on the cyclohexane ring typically appear as a complex multiplet in the upfield region, generally between 1.0 and 2.0 ppm. libretexts.orgdocbrown.info The protons of the alkyl chain also resonate in this region, with the methyl group protons appearing as a distinct signal, often a doublet, at approximately 0.9 ppm. libretexts.org The methine proton at the point of substitution on the cyclohexane ring would be expected to have a chemical shift slightly downfield from the other ring protons due to the substitution.
¹³C NMR spectroscopy is particularly useful for determining the number of unique carbon environments and the branching of the alkyl chain. libretexts.orgdocbrown.info The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For this compound, distinct signals would be expected for the methyl group, the various methylene (B1212753) groups in the long alkyl chain and the cyclohexane ring, and the methine carbons. Chain branching and ring substitution lead to significant changes in chemical shifts, allowing for detailed structural assignment. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexane Ring CH₂ | 1.0 - 1.8 | 27 - 37 |
| Cyclohexane Ring CH | 1.5 - 2.0 | 37 - 60 |
| Alkyl Chain CH (at branch) | 1.5 - 2.0 | 37 - 60 |
| Alkyl Chain CH₂ | 1.2 - 1.4 | 22 - 37 |
| Terminal CH₃ | ~0.9 | 11 - 22 |
Note: The predicted chemical shift values are based on general ranges for similar alkylcyclohexane structures. libretexts.orgdocbrown.infodocbrown.infoprocess-nmr.comoregonstate.edu
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation patterns. docbrown.infomsu.edu For hydrocarbons, electron ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, for long-chain alkanes, the molecular ion peak can be weak or absent. libretexts.org The fragmentation pattern is often more informative. Characteristic fragment ions for alkylcyclohexanes arise from the cleavage of the alkyl chain and the opening of the cyclohexane ring. docbrown.infomsu.edu The base peak, the most intense peak in the spectrum, for cyclohexane is often at m/z 56, corresponding to the [C₄H₈]⁺ ion. docbrown.info For substituted cyclohexanes, fragmentation will be directed by the position of the substituent. The loss of the alkyl chain is a likely fragmentation pathway.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Interpretation |
| 252 | [C₁₈H₃₆]⁺ | Molecular Ion |
| 237 | [C₁₇H₃₃]⁺ | Loss of a methyl group ([M-15]⁺) |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 82 | [C₆H₁₀]⁺ | Cyclohexene (B86901) radical cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Note: The expected fragment ions are based on typical fragmentation patterns of long-chain alkylcyclohexanes. docbrown.infomsu.edulibretexts.orgchemguide.co.uk
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.orghoriba.com For a saturated hydrocarbon like this compound, the spectra are dominated by C-H and C-C bond vibrations.
The IR spectrum would show strong absorption bands corresponding to C-H stretching vibrations in the 2850-2960 cm⁻¹ region. kurouskilab.com C-H bending vibrations for CH₂ and CH₃ groups would appear in the 1375-1465 cm⁻¹ region. The so-called "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. americanpharmaceuticalreview.com
Raman spectroscopy is particularly sensitive to non-polar bonds, making it well-suited for studying the C-C backbone of hydrocarbons. horiba.com The C-C stretching vibrations typically appear in the 800-1200 cm⁻¹ region. The CH stretching and bending vibrations are also observable in the Raman spectrum. spectroscopyonline.com
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H Stretching | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
| CH₂ Bending (Scissoring) | ~1465 (Medium) | ~1450 (Medium) |
| CH₃ Bending (Asymmetric) | ~1450 (Medium) | ~1450 (Medium) |
| CH₃ Bending (Symmetric) | ~1375 (Medium) | ~1375 (Weak) |
| C-C Stretching | Fingerprint Region | 800 - 1200 (Medium-Strong) |
Note: The expected frequencies are based on characteristic group frequencies for alkanes and cycloalkanes. kurouskilab.comamericanpharmaceuticalreview.comspectroscopyonline.com
Chromatographic Separation Techniques in Complex Hydrocarbon Mixtures
Chromatographic methods are essential for the separation of individual components from complex mixtures, such as those found in petroleum products.
Gas chromatography (GC) is a premier technique for the separation of volatile and semi-volatile compounds. labmanager.com In the analysis of hydrocarbon mixtures, capillary columns with non-polar stationary phases are commonly used, where compounds are separated primarily based on their boiling points. researchgate.net For isomers like different branched C18 alkanes, high-resolution capillary columns are necessary to achieve separation.
The retention of a compound in GC can be standardized using the Kovats retention index system, which relates the retention time of an analyte to that of n-alkanes. wikipedia.orgresearchgate.net This allows for inter-laboratory comparison of data and aids in compound identification. The Kovats retention index for this compound on a standard non-polar column would be expected to be in the range of other C18 hydrocarbons, with the exact value depending on its boiling point relative to the n-alkanes. usgs.govtuwien.atnist.gov
Table 4: Typical Gas Chromatography Conditions for Hydrocarbon Analysis
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) |
| Injector Temperature | 250 - 300 °C |
| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 300-320 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
The coupling of gas chromatography with mass spectrometry (GC-MS) creates a powerful analytical tool that combines the separation capabilities of GC with the identification power of MS. labmanager.comnih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer.
For a complex hydrocarbon blend, GC-MS analysis would allow for the separation of this compound from other components, and its subsequent identification based on its mass spectrum. mdpi.comshimadzu.com The retention time from the GC provides an additional layer of confirmation. This technique is widely used in the petroleum industry for detailed hydrocarbon analysis and in environmental science for the identification of hydrocarbon contaminants. labmanager.comnih.gov The use of supersonic molecular beams in GC-MS can further enhance the molecular ion signal for heavy hydrocarbons, aiding in their identification. nih.gov
Innovations in Column Technologies for Enhanced Resolution of Branched Cycloalkanes
The accurate characterization of complex hydrocarbon mixtures, such as those found in petroleum products, presents a significant analytical challenge. labmanager.com Branched cycloalkanes, a class of saturated cyclic hydrocarbons with alkyl substitutions, are particularly difficult to separate due to their structural similarity and the vast number of possible isomers. gcms.cz Innovations in gas chromatography (GC) column technologies are central to improving the resolution of these complex analytes. phenomenex.com These advancements focus on the stationary phase, column dimensions, and multi-dimensional chromatographic techniques to enhance separation efficiency. teledynelabs.comdrawellanalytical.com
The fundamental principle of gas chromatography involves the partitioning of compounds between a stationary phase within a column and a mobile gas phase. libretexts.org The differential interaction of analytes with the stationary phase leads to their separation. fsu.edu For structurally similar compounds like branched cycloalkanes, achieving adequate resolution requires highly selective stationary phases and optimized column parameters.
Recent progress in column technology has been driven by the need for faster analysis times and higher resolution. phenomenex.com This has led to the development of novel stationary phases with unique selectivities and the optimization of column dimensions, such as length, internal diameter, and film thickness. drawellanalytical.com Furthermore, multi-dimensional gas chromatography (MDGC) has emerged as a powerful technique for resolving co-eluting compounds in complex matrices. gcms.czyoutube.com
Novel Stationary Phases for Cycloalkane Separation
The choice of stationary phase is critical for the selective retention and separation of branched cycloalkanes. Traditional non-polar stationary phases, such as polydimethylsiloxane, separate hydrocarbons primarily based on their boiling points. fsu.edu However, for isomers with similar boiling points, more selective phases are required.
Innovations in stationary phase chemistry have led to the development of phases with mixed-mode functionalities that incorporate both polar and non-polar interactions. drawellanalytical.com These novel phases can offer enhanced selectivity for specific classes of hydrocarbons, including cycloalkanes. For instance, stationary phases with liquid crystalline properties can provide shape-selective separations, which are advantageous for distinguishing between isomers of substituted cycloalkanes.
The development of new stationary phases also focuses on improving thermal stability, which allows for higher elution temperatures and the analysis of high-boiling-point cycloalkanes. phenomenex.com The table below illustrates the impact of stationary phase selection on the resolution of a hypothetical mixture of cycloalkane isomers.
| Stationary Phase | Resolution (Rs) between Isomer Pair A | Resolution (Rs) between Isomer Pair B |
| Standard Non-Polar | 1.2 | 1.0 |
| Novel Mixed-Mode | 1.8 | 1.6 |
| Liquid Crystalline | 2.5 | 2.2 |
This table presents hypothetical data to illustrate the comparative performance of different stationary phases in resolving closely eluting branched cycloalkane isomers.
Advancements in Column Dimensions and Formats
The physical dimensions of the GC column significantly influence separation efficiency and analysis speed. labmanager.comdrawellanalytical.com The trend in modern gas chromatography is towards shorter, narrower columns with thinner stationary phase films.
Shorter and Narrower Columns: Reducing the column length and internal diameter can lead to faster analysis times without a significant loss of resolution. drawellanalytical.com This approach, often referred to as "fast GC," utilizes rapid temperature programming to achieve separations in a fraction of the time required by conventional methods. teledynelabs.com
Microfabricated Columns: Advances in microfabrication have enabled the production of micro-columns with very small internal diameters. drawellanalytical.com These columns can provide very high separation efficiencies.
The following table compares the typical performance characteristics of conventional and modern GC columns for the analysis of a complex hydrocarbon mixture containing branched cycloalkanes.
| Column Parameter | Conventional Column | Modern "Fast GC" Column |
| Length | 30 m | 15 m |
| Internal Diameter | 0.25 mm | 0.15 mm |
| Film Thickness | 0.25 µm | 0.15 µm |
| Analysis Time | 60 min | 15 min |
| Peak Width at Half Height | 5 s | 1 s |
This table provides a comparative overview of typical column dimensions and their impact on analytical performance.
Multi-Dimensional Gas Chromatography (MDGC) for Complex Mixtures
For exceptionally complex samples where single-column chromatography is insufficient, multi-dimensional gas chromatography (MDGC) offers a significant increase in resolving power. gcms.czyoutube.com MDGC techniques use two or more columns with different stationary phases to separate the sample based on different chemical or physical properties. teledynelabs.comyoutube.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): In GCxGC, the entire effluent from the first column is sequentially transferred to a second, shorter column for further separation. gcms.cz This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the resolution of many more compounds than is possible with a single column. gcms.cz
Heart-Cutting MDGC: This technique involves selectively transferring only specific, unresolved portions of the effluent from the first column to a second column for additional separation. drawellanalytical.comyoutube.com This is particularly useful for targeting specific analytes in a complex matrix.
The enhanced resolution offered by MDGC is crucial for the detailed characterization of branched cycloalkanes in petroleum and environmental samples. The structured nature of GCxGC chromatograms can also aid in the identification of compound classes. gcms.cz
Theoretical and Computational Chemistry of Branched Cycloalkanes
Quantum Chemical Calculations for Conformational Analysis of (1-Methylundecyl)cyclohexane Isomers
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of solvent or bulk effects. For a molecule as flexible as this compound, these methods are indispensable for identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
The conformational flexibility of this compound arises from two main sources: the puckering of the cyclohexane (B81311) ring and the rotation around the single bonds of the long alkyl side chain. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. slideshare.net However, it can undergo a "ring flip" to an alternative chair conformation through higher-energy transition states, such as the "half-chair," and intermediates like the "boat" and "twist-boat" conformations.
A critical aspect of the conformational analysis of this molecule is the orientation of the bulky (1-methylundecyl) substituent, which can be in either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. Due to significant steric hindrance with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions), the conformer with the large alkyl group in the equatorial position is overwhelmingly more stable. libretexts.orglibretexts.org
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can precisely quantify the energy difference between these conformers. Geometry optimization is used to find the minimum-energy structure for each conformer, while transition state search algorithms can locate the saddle points on the potential energy surface that represent the energy barriers for processes like the chair-flip.
Illustrative Energy Profile for this compound Ring Flip
| Conformer/Transition State | Description | Relative Energy (kcal/mol) |
| Equatorial Chair | Most stable conformer; alkyl group is equatorial. | 0.0 |
| Half-Chair (TS) | Highest energy transition state for ring flip. | ~10-11 |
| Twist-Boat | Intermediate, more stable than the boat form. | ~5-6 |
| Boat | High-energy intermediate. | ~6-7 |
| Axial Chair | High-energy conformer due to severe 1,3-diaxial strain. | > 7 |
Note: These values are representative for a large alkyl substituent and would be precisely determined through DFT calculations.
Once the stable conformers are identified, quantum chemical methods can predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming the presence of specific conformers.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are highly sensitive to the local electronic environment and geometry of the molecule. DFT calculations can predict ¹H and ¹³C NMR spectra for the equatorial and axial conformers. For example, the proton on the carbon bearing the substituent (C1) would have a significantly different chemical shift and coupling pattern in the equatorial versus the axial position.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. Specific vibrational modes, such as C-H stretches and bending modes of the cyclohexane ring and alkyl chain, would differ between conformers. These calculated spectra can be compared with experimental results to provide a detailed picture of the molecule's structure. nrel.gov
Computational chemistry packages like Gaussian or Q-Chem are commonly used for these types of calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger) to balance accuracy and computational cost. researchgate.netnih.gov
Molecular Dynamics Simulations of Cycloalkane Systems
While quantum chemistry examines the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This approach is essential for understanding the bulk properties of this compound as a liquid (e.g., as a lubricant or fuel component). MD simulations model the atoms as classical particles moving according to a "force field," which defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces).
In the liquid phase, the behavior of this compound is dominated by non-covalent intermolecular interactions. The long, flexible undecyl chains are the primary drivers of these interactions through van der Waals forces.
MD simulations can provide detailed insight into how these molecules pack together. The long alkyl chains of neighboring molecules can align, leading to temporary, localized regions of order and transient aggregation. This behavior is critical as it directly influences macroscopic properties like viscosity and density. researchgate.net Simulations can quantify the strength of these interactions and characterize the structure of the resulting molecular aggregates.
On the timescale of nanoseconds to microseconds accessible by MD simulations, a molecule of this compound will explore a vast range of conformations. nih.govnih.gov While the equatorial chair form is the most stable, the molecule possesses significant flexibility. The alkyl chain continuously undergoes rotations around its C-C bonds, transitioning between gauche and anti conformations. ibm.com
MD simulations allow for the tracking of these dynamic processes, providing a statistical picture of the conformational landscape at a given temperature. This includes calculating the population of different rotamers of the side chain and observing the rates of conformational transitions. This dynamic behavior is crucial for properties related to molecular flow and transport, such as self-diffusion coefficients and viscosity.
Elucidation of Structure-Reactivity Relationships from Computational Models
A primary goal of computational chemistry is to establish clear relationships between a molecule's computed characteristics and its observable physical or chemical properties. This is often referred to as a Quantitative Structure-Property Relationship (QSPR) or Structure-Reactivity Relationship (QSRR). frontiersin.orgosti.govchemrxiv.org
For this compound, computational models can link specific molecular descriptors to key performance properties relevant to its applications:
Viscosity: MD simulations can be used to compute viscosity directly. This computed value can then be correlated with molecular descriptors such as molecular surface area, shape (e.g., radius of gyration), and the strength of intermolecular interactions derived from the force field.
Freezing Point: The low melting point of branched cycloalkanes is a key property. frontiersin.org This can be related to the molecule's conformational disorder. The presence of multiple, accessible, low-energy conformers (from the flexible side chain) disrupts efficient crystal packing, thus lowering the freezing point. Quantum chemical calculations of the conformational energy landscape can provide a basis for understanding these trends.
Density and Energy Content: The packing efficiency of molecules in the liquid state, which determines density, can be effectively modeled with MD simulations. Quantum chemistry can be used to calculate the enthalpy of combustion, which defines the specific energy of the molecule as a potential fuel component. frontiersin.org
By systematically studying various isomers or related cycloalkanes, computational models can generate large datasets that form the basis of predictive QSPR models, accelerating the design of new molecules with desired properties for applications in sustainable aviation fuels and advanced lubricants. ornl.govmdpi.com
Illustrative QSPR Data Table
| Computed Molecular Descriptor | Related Macroscopic Property | Rationale |
| Conformational Energy Range | Freezing Point | A wider range of accessible low-energy conformers disrupts crystal packing, lowering the freezing point. |
| Average Radius of Gyration | Viscosity, Density | A more compact molecular shape (smaller radius) can lead to higher density and different flow behavior. |
| Intermolecular Interaction Energy | Boiling Point, Viscosity | Stronger van der Waals forces between molecules lead to a higher boiling point and greater resistance to flow. |
| Enthalpy of Combustion | Specific Energy (Fuel) | The energy released upon combustion, calculated via quantum methods, is a direct measure of fuel energy content. |
Biogeochemical and Environmental Research Aspects of Hydrocarbons
Microbial Degradation Pathways of Aliphatic and Cycloaliphatic Hydrocarbons
Microbial degradation is the primary mechanism for the natural removal of hydrocarbon contaminants from the environment. The chemical structure of compounds like (1-Methylundecyl)cyclohexane, featuring a long alkyl side chain attached to a cyclohexane (B81311) ring, presents unique challenges for microbial catabolism. Cycloalkanes are generally more resistant to microbial attack than n-alkanes or low-molecular-weight aromatics due to their chemical structure and low water solubility. researchgate.net
A diverse range of bacteria and fungi have been identified as capable of degrading alkylcycloalkanes. nih.gov These microorganisms are often found in environments chronically exposed to petroleum, such as contaminated soils and marine ecosystems. researchgate.netnih.gov Research has shown that mixed microbial consortia are often more effective at degrading complex hydrocarbon mixtures than single isolates, as they can perform complementary metabolic functions. researchgate.net
Several key genera have been implicated in the breakdown of long-chain alkylcycloalkanes. For example, Alcanivorax species are known to degrade these compounds by initially oxidizing the terminal carbon of the alkyl side chain. researchgate.netnih.gov Other important genera include Rhodococcus, Mycobacterium, and Arthrobacter. researchgate.netresearchgate.net A consortium comprising Rhodococcus spp., Sphingomonas sp., and Stenotrophomonas sp. has been shown to use cyclohexane as a sole source of carbon and energy. researchgate.net
Table 1: Microbial Genera Involved in Alkylcycloalkane Degradation
| Microbial Genus | Type | Environment | Known Degradation Capabilities |
| Alcanivorax | Bacterium | Marine | Degrades n-alkanes and long-chain alkyl-substituted cyclohexanes and benzenes. researchgate.netnih.gov |
| Rhodococcus | Bacterium | Soil | Degrades a wide range of hydrocarbons, including cyclohexane. researchgate.net |
| Mycobacterium | Bacterium | Soil | Utilizes dodecylcyclohexane (B156805) in mixed cultures. researchgate.net |
| Arthrobacter | Bacterium | Soil | Isolated from fuel-contaminated soil; capable of growth on cyclohexaneacetic acid. researchgate.net |
| Trichoderma | Fungus | Soil | Used in bioaugmentation to degrade C₁₂-C₄₀ hydrocarbons, including cycloalkanes. documentsdelivered.com |
The biodegradation of long-chain alkylcycloalkanes like this compound typically begins with an attack on the long alkyl side chain, which is more accessible to microbial enzymes than the stable cycloalkane ring. nih.gov The most common initial pathway is the oxidation of the terminal methyl group of the alkyl chain to a carboxylic group. nih.gov This reaction is typically catalyzed by monooxygenase enzymes.
Following this initial oxidation, the alkyl chain is shortened through the process of β-oxidation, a well-established metabolic pathway for fatty acid degradation. nih.govresearchgate.net This process sequentially cleaves two-carbon units from the carboxyl end of the chain. nih.gov The degradation of n-alkylcyclohexanes by Alcanivorax sp. strain MBIC 4326 has been shown to proceed via β-oxidation of the side chain, leading to the formation of intermediates such as cyclohexanecarboxylic acid or cyclohexaneacetic acid. nih.govresearchgate.net
In some cases, the cyclohexane ring itself can be attacked. This can involve hydroxylation at different positions on the ring, followed by oxidation to ketones. researchgate.net For some microorganisms, cyclohexanecarboxylic acid can be further transformed into benzoic acid, which can then enter central metabolic pathways. nih.gov
The ability of microorganisms to degrade hydrocarbons is encoded by specific genes that produce the necessary catabolic enzymes. Advances in molecular biology have allowed for the identification and characterization of these genes, providing insight into the metabolic potential of microbial communities. nih.gov
Several key genes are involved in the degradation of aliphatic and cycloaliphatic hydrocarbons. The alkB gene, which codes for alkane monooxygenase, is responsible for the initial oxidation of short- to medium-chain alkanes. fnasjournals.combiorxiv.org For longer-chain alkanes, such as the undecyl group in this compound, other monooxygenase genes like almA and ladA are crucial. fnasjournals.combiorxiv.orgfrontiersin.org The chnB gene has been associated with the degradation of cycloalkanes. nih.gov The presence and expression of these genes in an environment can be used as a biomarker to assess the potential for intrinsic bioremediation. nih.gov
Table 2: Key Genes in Aliphatic and Cycloaliphatic Hydrocarbon Degradation
| Gene | Enzyme Encoded | Function | Target Hydrocarbons |
| alkB / alkB1_2 | Alkane monooxygenase | Initiates degradation by adding an oxygen atom. biorxiv.org | Short to medium-chain alkanes (C₅-C₁₅). nih.govbiorxiv.org |
| almA / ladA | Long-chain alkane monooxygenase | Flavin-dependent monooxygenases that initiate degradation. fnasjournals.combiorxiv.org | Long-chain alkanes (>C₁₅). fnasjournals.combiorxiv.orgfrontiersin.org |
| C230 | Catechol 2,3-dioxygenase | Ring cleavage of aromatic intermediates. researchgate.netnih.govfnasjournals.com | Aromatic compounds (e.g., catechol). |
| chnB | Cyclohexanone monooxygenase related | Involved in the degradation pathways of various cycloalkanes. nih.gov | Cycloalkanes and some monoaromatic hydrocarbons. nih.gov |
| PAH-RHD(GP) | PAH ring hydroxylating dioxygenase | Adds hydroxyl groups to aromatic rings, initiating degradation. nih.govfnasjournals.com | Polycyclic Aromatic Hydrocarbons (PAHs). nih.govfnasjournals.com |
Bioremediation Strategies for Hydrocarbon Contamination Research
Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated sites. For environments polluted with recalcitrant compounds like this compound, strategies are often needed to enhance the rate and extent of microbial degradation. researchgate.net
Two primary strategies for enhancing bioremediation are bioaugmentation and biostimulation. researchgate.netgreener-h2020.eu
Bioaugmentation involves the introduction of exogenous microorganisms with specific hydrocarbon-degrading capabilities to a contaminated site. greener-h2020.eu This approach is useful when the indigenous microbial population lacks the necessary catabolic genes or is present in insufficient numbers. researchgate.net For example, inoculating soil with a suspension of Trichoderma sp. has been shown to improve the degradation of C₁₂-C₄₀ hydrocarbons. documentsdelivered.com
Biostimulation focuses on stimulating the growth and activity of the native hydrocarbon-degrading microbial community by adding nutrients, electron acceptors, or other growth-limiting substances. greener-h2020.eufrontiersin.org This often involves adjusting the carbon-to-nitrogen-to-phosphorus (C:N:P) ratio to optimize microbial metabolism. frontiersin.org In many cases, biostimulation has been found to be more effective than bioaugmentation for treating petroleum-contaminated soils, as it enhances the activity of microbes already adapted to the site-specific conditions. documentsdelivered.comnih.gov
The choice between these strategies depends on the characteristics of the contaminant, the environmental conditions, and the existing microbial community. frontiersin.org
A major limiting factor in the bioremediation of long-chain hydrocarbons is their low bioavailability, stemming from their hydrophobicity and low water solubility. nih.gov Microorganisms can overcome this limitation by producing biosurfactants—amphiphilic molecules with both a hydrophilic and a hydrophobic portion. researchgate.netresearchgate.net
These surface-active compounds reduce surface and interfacial tension between oil and water, leading to the emulsification of the hydrocarbon. nih.govresearchgate.net This process breaks down large oil slicks or droplets into smaller microdroplets, increasing the surface area available for microbial attack. nih.gov The increased bioavailability allows hydrocarbon-degrading bacteria to more efficiently uptake and metabolize the contaminants. nih.govnih.gov The addition of purified biosurfactants or the stimulation of in-situ production by native microbes can significantly accelerate the removal of hydrophobic pollutants from soil and water. nih.gov
Environmental Fate and Transport Modeling of Hydrocarbons in Bioremediation Contexts
The environmental fate and transport of hydrocarbons are critical considerations in the assessment and remediation of contaminated sites. For high molecular weight, hydrophobic compounds such as this compound, a C18 cycloalkane, understanding its behavior in various environmental compartments is essential for developing effective bioremediation strategies. Modeling the fate and transport of such compounds allows for the prediction of their distribution, persistence, and potential for reaching sensitive receptors.
The behavior of this compound in the environment is governed by a combination of its physicochemical properties and the characteristics of the surrounding soil, water, and air. Due to the limited availability of experimental data for this specific compound, Quantitative Structure-Property Relationship (QSPR) models are often employed to estimate its key environmental parameters. These estimated properties form the basis for fate and transport modeling.
Physicochemical Properties of this compound (Estimated)
| Property | Estimated Value | Unit | Significance in Environmental Fate and Transport |
| Molecular Weight | 252.49 | g/mol | Influences diffusion and transport rates. |
| Water Solubility | 0.002 | mg/L | Low solubility limits dissolution in water, leading to persistence as a non-aqueous phase liquid (NAPL). |
| Vapor Pressure | 0.00013 | Pa | Low volatility reduces the importance of atmospheric transport. |
| Log Kow (Octanol-Water Partition Coefficient) | 8.5 | - | High lipophilicity indicates strong partitioning to organic matter in soil and sediment, and bioaccumulation potential. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.9 x 107 | L/kg | Very high Koc suggests strong adsorption to soil and sediment organic carbon, leading to low mobility in groundwater. |
Note: The values in this table are estimates derived from Quantitative Structure-Property Relationship (QSPR) models due to the absence of comprehensive experimental data for this compound.
Environmental Fate and Transport Modeling
Environmental fate and transport models integrate the physicochemical properties of a contaminant with the characteristics of the environmental setting to predict its movement and transformation over time. For this compound, these models typically consider several key processes:
Advection and Dispersion: In aqueous systems, the low water solubility of this compound means that dissolved-phase transport via advection (movement with the bulk flow of water) and dispersion (spreading due to variations in flow velocity) is limited. The majority of the compound is likely to remain as a separate phase or sorbed to solids.
Sorption: With a very high estimated Koc value, this compound will strongly sorb to organic matter in soil and sediment. taylorfrancis.com This process significantly retards its movement in the subsurface, effectively immobilizing a large fraction of the contaminant mass. The strong sorption also reduces the compound's bioavailability for microbial degradation.
Volatilization: The low estimated vapor pressure indicates that volatilization from soil or water surfaces to the atmosphere is not a significant transport pathway for this compound.
Biodegradation: As a long-chain alkylcyclohexane, this compound is susceptible to microbial degradation, which is a key process in the natural attenuation and engineered bioremediation of sites contaminated with this compound.
Bioremediation Context
In the context of bioremediation, fate and transport models are invaluable tools for predicting the effectiveness of different remedial strategies. For a compound like this compound, models can help to:
Estimate Remediation Timeframes: By coupling transport equations with biodegradation kinetics, models can predict the time required to achieve target cleanup levels under different environmental conditions.
Assess Potential for Off-site Migration: Modeling can help to determine the likelihood of the contaminant migrating beyond the source zone and impacting downgradient receptors, even with its low mobility.
Research Findings on the Biodegradation of Long-Chain Alkylcyclohexanes
While specific research on the bioremediation of this compound is scarce, studies on similar long-chain alkylcyclohexanes provide valuable insights into its likely degradation pathways. Research has shown that both aerobic and anaerobic microorganisms can degrade these compounds.
Under aerobic conditions, the degradation of alkylcyclohexanes is typically initiated by the oxidation of the alkyl side chain or the cycloalkane ring. The long alkyl chain of this compound makes it a likely target for initial enzymatic attack, often through terminal oxidation followed by β-oxidation of the fatty acid intermediate.
Anaerobic degradation of long-chain n-alkylcyclohexanes has been observed to proceed from the high-molecular-weight end of the homologous series. This is in contrast to weathering and aerobic biodegradation, which typically affect the lower molecular weight compounds first.
Model Parameters for Transport Modeling of this compound
| Parameter | Symbol | Typical Value Range (for high molecular weight hydrocarbons) | Significance in Modeling |
| Retardation Factor | R | > 1000 | Quantifies the delay in contaminant transport relative to groundwater flow due to sorption. |
| First-Order Degradation Rate Constant | λ | 0.001 - 0.1 | day-1 |
| Longitudinal Dispersivity | αL | 0.1 - 10 | m |
| Transverse Dispersivity | αT | 0.01 - 1 | m |
These parameters, in conjunction with the physicochemical properties, are used as inputs for numerical models that solve the advection-dispersion-reaction equation to simulate the fate and transport of this compound in the subsurface. The accuracy of these models is highly dependent on the quality of the input data and the proper conceptualization of the site hydrogeology and biogeochemical conditions.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems for Tailored Cycloalkane Synthesis
The precise synthesis of complex cycloalkanes like (1-Methylundecyl)cyclohexane, with specific stereochemistry and substitution patterns, remains a significant challenge. Future research is intensely focused on creating novel catalytic systems that offer unprecedented control over molecular architecture.
Recent advancements include the use of earth-abundant metal catalysts, such as manganese, which provide an atom-economical methodology for constructing C-C bonds to form cycloalkane structures from readily available alcohols. nih.govresearchgate.net One promising approach involves a cascade hydrogen borrowing sequence, which allows for the synthesis of substituted cyclohexanes in a diastereoselective manner. nih.govresearchgate.net Furthermore, the development of multifunctional catalytic systems, which bridge homogeneous and heterogeneous catalysis, is opening new pathways for highly selective hydrogenation and hydrogenolysis reactions. researchgate.net These systems can be tailored by combining specific supports, molecular modifiers, and nanoparticle precursors to achieve desired reactivity, enabling the synthesis of complex molecules that were previously difficult to access. researchgate.net For instance, rhodium-catalyzed C-C activation is being explored for decarbonylative cycloaddition reactions, offering distinct routes to access a diverse range of saturated cyclopentanes, a strategy that could be adapted for larger ring systems. nih.gov
These tailored catalytic systems are crucial for producing specific isomers of this compound, which may have unique physical properties relevant to applications in lubricants, fuels, or functional fluids.
| Catalytic Approach | Catalyst Type | Key Advantages | Potential for this compound Synthesis |
| Hydrogen Borrowing Cascade | Homogeneous Manganese Catalyst | Atom-economic, uses earth-abundant metal, diastereoselective. nih.govresearchgate.net | Efficiently forming the cyclohexane (B81311) ring from linear diol precursors with stereocontrol. |
| Multifunctional Hybrid Systems | Metal Nanoparticles on Modified Surfaces (e.g., Rh@SILP) | Bridges homogeneous and heterogeneous catalysis, tailor-made reactivity, high selectivity. researchgate.net | Precise control over hydrogenation/dehydrogenation steps in multi-step synthesis. |
| Decarbonylative Cycloaddition | Rhodium Catalysts | Novel C-C bond activation, access to complex bridged and fused ring systems. nih.gov | Potential for constructing the cycloalkane ring through unconventional synthetic routes. |
Integration of Artificial Intelligence and Machine Learning in Hydrocarbon Research and Design
The sheer structural complexity of hydrocarbons makes exhaustive experimental investigation impractical. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating the discovery and design of molecules like this compound.
ML models are being developed to rapidly and reliably predict the physicochemical properties of complex hydrocarbons and their mixtures. escholarship.org These quantitative structure-property relationship (QSPR) models can estimate key parameters such as boiling points, melting points, density, and viscosity from molecular structure alone, without the need for physical synthesis and measurement. escholarship.orgenergetic-materials.org.cnbme.hu For a molecule like this compound, whose experimental data may be limited, AI can accurately forecast its behavior. For instance, Gaussian process regression and deep neural networks are being trained on large databases of known hydrocarbons to predict the properties of new or uncharacterized ones. escholarship.orgacs.org
Beyond property prediction, AI is being used to optimize reaction conditions, design novel synthetic pathways, and even guide the discovery of new high-performance fuels or lubricants by screening vast virtual libraries of molecules. energetic-materials.org.cnmdpi.com This integrated approach, linking molecular structure to bulk properties through AI, significantly improves predictive accuracy over conventional methods and promises to revolutionize how complex hydrocarbons are designed and utilized. acs.orgacs.org
| AI/ML Application | Model Type | Input Data | Predicted Output for this compound |
| Property Prediction | XGBoost Regressor, Ridge CV, Neural Networks energetic-materials.org.cnacs.org | Molecular structure (e.g., Coulomb matrix), functional groups, molecular complexity. energetic-materials.org.cnbme.hu | Boiling point, density, viscosity, critical temperature, flashpoint. escholarship.orgenergetic-materials.org.cnbme.hu |
| Fuel Design | High-Throughput Screening Models | Predicted properties of a large molecular database. energetic-materials.org.cn | Suitability as a component in high-density or low-freezing-point fuels. energetic-materials.org.cn |
| Process Optimization | Hybrid ML Models (e.g., ML-PSO) mdpi.com | Historical reaction data, catalyst type, temperature, pressure. | Optimal conditions for synthesis, maximizing yield and minimizing byproducts. |
Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of Hydrocarbon Reactions
Understanding the intricate mechanisms of hydrocarbon reactions is fundamental to controlling their outcomes. Traditional analytical methods often only examine the start and end points of a reaction. Modern research increasingly relies on advanced spectroscopic techniques to perform in situ and operando analysis, monitoring the reaction as it happens under realistic conditions. youtube.comdigitellinc.com
Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), Raman, UV-vis, and high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to observe the formation and decay of transient intermediates, identify active catalytic species, and elucidate complex reaction networks in real time. researchgate.netrsc.org This level of detail is critical for optimizing the synthesis of this compound, for example, by identifying rate-limiting steps or catalyst deactivation pathways. researchgate.net
The combination of these in situ spectroscopic tools with theoretical calculations provides a powerful approach to discriminate between rival mechanisms and develop more accurate kinetic models. digitellinc.com This deeper understanding facilitates the rational design of more efficient and selective catalysts and processes for producing complex cycloalkanes.
Exploration of Sustainable Chemistry Approaches for Hydrocarbon Production and Environmental Management
The historic reliance on fossil fuels for hydrocarbon production is environmentally unsustainable. A major frontier in chemical research is the development of green and sustainable pathways for producing chemicals like this compound.
Biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations, is a key area of this research. astrazeneca.com Enzymes offer exceptional selectivity under mild conditions, reducing energy consumption and waste generation compared to traditional chemical synthesis. astrazeneca.comacs.org Researchers are engineering microbes to produce specific hydrocarbon chains from renewable feedstocks like glucose. berkeley.edu These bio-based products can then be converted into valuable chemicals, such as lubricants or polymer precursors, using energy-efficient catalytic processes like Lewis acid catalysis. berkeley.edu The development of multifunctional biocatalysts and chemoenzymatic cascades, where biological and chemical steps are combined in one pot, further enhances the efficiency and sustainability of these processes. rsc.org
Other green chemistry approaches include using CO2 as a feedstock to create a circular carbon economy, developing biodegradable lubricants and drilling fluids to minimize environmental impact, and designing processes that maximize atom economy. nanochemsolutions.comcarbonherald.comnanochemsolutions.com These strategies point toward a future where complex hydrocarbons are produced sustainably, decoupling chemical manufacturing from petrochemical resources. carbonherald.com
Interdisciplinary Research on Complex Hydrocarbon Systems and Their Interactions
The behavior of this compound is not solely determined by its isolated molecular properties but also by its interactions within complex systems. Understanding these interactions requires an interdisciplinary approach that integrates chemistry, physics, biology, and computer science. npu.edu.uanih.gov
For instance, the performance of this compound as a lubricant component depends on its interactions with other hydrocarbons, additives, and metal surfaces under high pressure and temperature. Its conformational flexibility, particularly the chair-flipping of the cyclohexane ring and the rotation of the long alkyl chain, plays a critical role in its bulk properties. wikipedia.orgmaricopa.edu These dynamics are influenced by steric interactions, such as 1,3-diaxial interactions, which dictate the stability of different conformers. libretexts.orgchemistrysteps.com
Research in this area involves studying the formation of complex hydrocarbon mixtures under various conditions, such as those found deep in the Earth's mantle, to understand the natural synthesis of such molecules. nih.gov It also involves applying principles from complex systems theory to model and predict the emergent properties of hydrocarbon mixtures, where the whole is often more than the sum of its parts. This interdisciplinary lens is essential for developing next-generation materials and for understanding the role of complex hydrocarbons in both industrial and natural environments.
Q & A
Q. What synthetic methodologies are recommended for laboratory-scale synthesis of (1-Methylundecyl)cyclohexane?
- Methodological Answer : Synthesis can be approached via alkylation of cyclohexane using a Friedel-Crafts reaction with 1-methylundecyl halides or alcohols under acidic catalysis (e.g., AlCl₃). Alternatively, nucleophilic substitution on pre-functionalized cyclohexane derivatives (e.g., cyclohexyl bromide) with a 1-methylundecyl Grignard reagent may be employed. Reaction optimization should include temperature control (60–100°C) and inert atmosphere to prevent side reactions. Post-synthesis purification requires column chromatography or distillation, followed by characterization via GC-MS and ¹³C/¹H NMR to confirm regioselectivity and purity .
Q. Which analytical techniques are essential for validating the structural integrity of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Optimize column polarity (e.g., DB-5MS) and temperature gradients to resolve alkylated cyclohexane isomers, as demonstrated in n-hexane/cyclohexane separations .
- NMR Spectroscopy : Use DEPT-135 and 2D COSY to distinguish methylene/methyl groups in the undecyl chain and confirm cyclohexane ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (C₁₈H₃₄) and fragmentation patterns to rule out contaminants .
Advanced Research Questions
Q. How do steric effects from the 1-methylundecyl group influence conformational dynamics of the cyclohexane ring?
- Methodological Answer : Perform computational modeling (DFT or MD simulations) to analyze chair, boat, and twist-boat conformers. Compare energy barriers with simpler alkylcyclohexanes (e.g., methylcyclohexane). Experimental validation via low-temperature X-ray crystallography or dynamic NMR can detect restricted ring flipping due to steric hindrance from the bulky substituent. Studies on substituted cyclohexanes suggest axial-to-equatorial equilibria shifts, which are critical for understanding reactivity in catalytic systems .
Q. What experimental strategies minimize byproduct formation during catalytic oxidation of this compound?
- Methodological Answer :
- Catalyst Design : Use nanostructured metal oxides (e.g., MnO₂ or Co₃O₄) to enhance selectivity via lattice oxygen mobility, as shown in cyclohexane oxidation studies .
- Reaction Optimization : Apply Box-Behnken design or response surface methodology (RSM) to balance variables like O₂ pressure (5–20 bar), temperature (120–180°C), and catalyst loading. Monitor intermediates via in-situ FTIR or GC-MS to identify pathways leading to ketones or peroxides .
Q. How does the alkyl chain length in this compound affect its low-temperature combustion kinetics compared to cyclohexane?
- Methodological Answer : Conduct ignition delay studies in rapid compression machines (RCMs) at 600–900 K and 10–40 bar. Compare with cyclohexane data to assess NTC (negative temperature coefficient) behavior. Use kinetic models (e.g., Chemkin) incorporating updated rate rules for C-H bond scission in long alkyl chains. Jet-stirred reactor experiments coupled with SVUV-PEPICO can identify key intermediates like cyclic ethers or aldehydes .
Data Contradiction & Mechanistic Analysis
Q. How to reconcile discrepancies in reported reaction mechanisms for alkylated cyclohexanes under varying oxidative conditions?
- Methodological Answer :
- Isotopic Labeling : Use deuterated this compound to trace hydrogen abstraction sites during oxidation, resolving conflicting pathways (e.g., allylic vs. terminal C-H activation) .
- Theoretical Calculations : Construct potential energy surfaces (PES) for competing pathways (e.g., radical vs. concerted mechanisms) using CASPT2 or DFT. Compare with experimental product distributions from JSR studies .
Safety & Handling in Research Settings
Q. What precautions are critical when handling this compound in laboratory experiments?
- Methodological Answer :
- Ventilation : Use fume hoods for synthesis/purification steps due to potential volatile organic compound (VOC) emissions, as noted in cyclohexane safety protocols .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid skin contact given the compound’s lipophilic nature.
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste, following EPA guidelines .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
